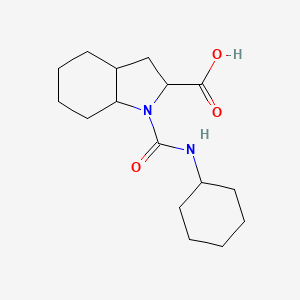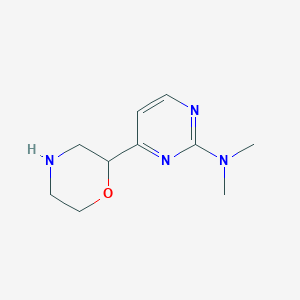![molecular formula C8H7ClFN3 B12315475 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene is an organic compound that features a unique combination of azido, chloro, and fluoro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-fluorobenzene.
Azidation: The azido group is introduced via a nucleophilic substitution reaction using sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chiral Center Introduction: The chiral center is introduced by reacting the intermediate with a chiral auxiliary or using asymmetric synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient azidation and chiral center formation.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, to form nitrenes or other reactive intermediates.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), DMF or DMSO as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Oxidation: Various oxidizing agents like peracids or metal oxides.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitrene intermediates or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the compound’s functional groups may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(1R)-1-azidoethyl]-2-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.
1-[(1R)-1-azidoethyl]-4-fluorobenzene: Lacks the chlorine atom, which may influence its chemical properties and biological activity.
1-[(1R)-1-azidoethyl]-2,4-dichlorobenzene: Contains an additional chlorine atom, potentially altering its reactivity and applications.
Uniqueness
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the azido group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C8H7ClFN3 |
|---|---|
Molekulargewicht |
199.61 g/mol |
IUPAC-Name |
1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7ClFN3/c1-5(12-13-11)7-3-2-6(10)4-8(7)9/h2-5H,1H3/t5-/m1/s1 |
InChI-Schlüssel |
KTRPSVGWBXRKTF-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
![1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12315401.png)

![2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
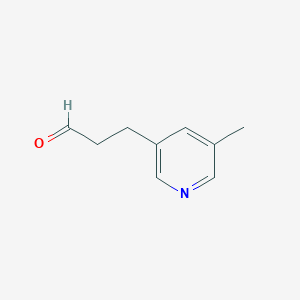
![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
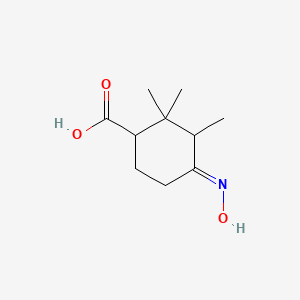
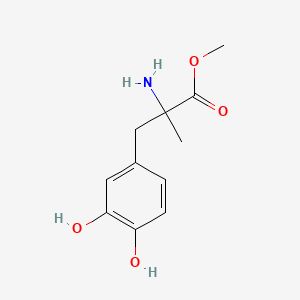
![2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)
amine](/img/structure/B12315451.png)

![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)
